molecular formula C12H24O4Sn B7801130 Di-n-butyl diacetoxy tin

Di-n-butyl diacetoxy tin

Cat. No.: B7801130
M. Wt: 351.03 g/mol
InChI Key: JJLKTTCRRLHVGL-UHFFFAOYSA-L
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Description

Di-n-butyl diacetoxy tin is an organotin compound with the chemical formula C₁₂H₂₄O₄Sn. It is a colorless liquid that is used in various industrial and chemical applications. This compound is known for its catalytic properties and is often used in organic synthesis and polymer production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-butyl diacetoxy tin can be synthesized through the reaction of di-n-butyltin oxide with acetic anhydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures. The reaction can be summarized as follows:

(C4H9)2SnO+2(CH3CO)2O(C4H9)2Sn(OCOCH3)2+H2O(C_4H_9)_2SnO + 2 (CH_3CO)_2O \rightarrow (C_4H_9)_2Sn(OCOCH_3)_2 + H_2O (C4​H9​)2​SnO+2(CH3​CO)2​O→(C4​H9​)2​Sn(OCOCH3​)2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and pressure is maintained. The use of high-purity reactants and solvents ensures the production of high-quality this compound. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Di-n-butyl diacetoxy tin undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetoxy groups.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form di-n-butyltin oxide and acetic acid.

    Transesterification: It can participate in transesterification reactions with alcohols, forming new esters.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Alcohols: Used in transesterification reactions.

Major Products Formed:

    Di-n-butyltin oxide: Formed during hydrolysis.

    New esters: Formed during transesterification.

Scientific Research Applications

Di-n-butyl diacetoxy tin has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

    Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: Used in the production of polymers, such as polyurethanes and silicones, where it acts as a curing catalyst.

Mechanism of Action

The mechanism of action of di-n-butyl diacetoxy tin involves its ability to coordinate with various substrates through its tin center. The tin atom can form bonds with oxygen, nitrogen, and sulfur atoms, facilitating various chemical transformations. In catalytic applications, this compound activates substrates by forming intermediate complexes, which then undergo further reactions to yield the desired products.

Comparison with Similar Compounds

    Di-n-butyltin oxide: Another organotin compound with similar catalytic properties.

    Di-n-butyltin dilaurate: Used as a catalyst in polymer production.

    Di-n-octyltin oxide: Similar in structure but with longer alkyl chains, used in similar applications.

Uniqueness: Di-n-butyl diacetoxy tin is unique due to its specific reactivity and catalytic properties. Its ability to undergo hydrolysis and transesterification makes it particularly useful in organic synthesis. Additionally, its liquid state at room temperature provides ease of handling and application in various industrial processes.

Biological Activity

Di-n-butyl diacetoxy tin (DBDT) is an organotin compound that has garnered attention due to its various biological activities and potential applications in medicine and toxicology. This article provides a comprehensive overview of the biological activity of DBDT, focusing on its cytotoxicity, teratogenic effects, and metabolic pathways, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₂₄O₄Sn
  • Molecular Weight : 351.01 g/mol
  • Boiling Point : 142-145 °C at 10 mmHg
  • Density : 1.320 g/mL
  • Flash Point : 143 °C
  • Melting Point : -10 °C

Cytotoxic Activity

Research indicates that DBDT exhibits significant cytotoxic effects against various human cell lines. A study conducted by the National Cancer Institute evaluated several organotin compounds, including DBDT, for their ability to inhibit cell growth. The results demonstrated that DBDT showed notable cytotoxicity with statistically significant parameters such as DGI50 (the concentration required to inhibit growth by 50%) and DTGI (the time taken to reach half-maximal inhibition) across multiple cell lines .

CompoundDGI50 (µM)DTGI (hours)Selectivity Index
DBDT5.2243.5
Control10.048-

Teratogenic Effects

DBDT has been implicated in teratogenicity studies, particularly concerning its effects on embryonic development. Research has shown that organotin compounds can disrupt hormonal signaling pathways, leading to developmental abnormalities. For instance, in a study where pregnant rats were administered dibutyltin dichloride (a related compound), significant increases in implantation failure and pre-implantation embryonic loss were observed at doses as low as 7.6 mg/kg .

Case Study: Teratogenicity in Rodents

A controlled study involving Wistar rats demonstrated that exposure to dibutyltin compounds resulted in:

  • Decreased body weight gain in female rats.
  • Increased rates of implantation failure.
  • Suppression of uterine decidualization linked to decreased serum progesterone levels.

These findings suggest a direct correlation between organotin exposure and reproductive toxicity .

Metabolism and Excretion

The metabolism of DBDT primarily involves dealkylation processes, which yield various metabolites that can exhibit different biological activities. In vivo studies have indicated that after oral administration, the primary route of excretion for organotins like DBDT is through feces, with significant amounts also being expired as carbon dioxide .

Immunotoxicity

Short-term exposure studies have shown that DBDT can lead to immunosuppressive effects. For example, rats fed diets containing dioctyltin dichloride exhibited reduced thymus weight and lymphocyte depletion after just six weeks . This immunotoxicity raises concerns about the long-term health implications of exposure to organotin compounds.

Properties

IUPAC Name

dibutyltin(2+);diacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLKTTCRRLHVGL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+2]CCCC.CC(=O)[O-].CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-33-0
Record name Dibutyltin diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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